molecular formula C5H2ClF2N B1592354 4-Chloro-3,5-difluoropyridine CAS No. 851178-97-7

4-Chloro-3,5-difluoropyridine

Cat. No. B1592354
M. Wt: 149.52 g/mol
InChI Key: JAPLMZGRFXTEJB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has a molecular weight of 149.53 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4-Chloro-3,5-difluoropyridine and similar fluorinated pyridines has been a subject of research . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-difluoropyridine consists of a pyridine ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H .


Chemical Reactions Analysis

Fluoropyridines, such as 4-Chloro-3,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

4-Chloro-3,5-difluoropyridine is a liquid at room temperature . It has a melting point of 7-9 degrees Celsius .

Scientific Research Applications

Synthesis and Optimization

  • The optimization of synthetic technology using related compounds such as 3,5-dichloro-2,6-difluoropyridin-4-amine has been studied, with a focus on improving yields and simplifying the process. This includes adjustments to reaction conditions like temperature and the use of different materials, aiming to make the process more efficient and cost-effective (Li Sheng-song, 2010).

Chemical Reactivity and Functionalization

  • Studies have been conducted on the reactivity and functionalization of related compounds, such as 2,3,5-trihalopyridines, which include variants like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine. These studies focus on how different reaction conditions, like deprotonation and exposure to various reagents, influence the final products. This research has implications for pharmaceutical research and the development of new chemical structures (Bobbio & Schlosser, 2001).

Manufacturing Processes

  • The compound has been involved in the manufacturing process of industrial pesticides, indicating its role in the synthesis of commercially significant products. The research includes exploring transformations of the compound into various derivatives, which are then used in different chemical reactions (Schlosser & Bobbio, 2002).

Potential in Medicinal Chemistry

  • The introduction of a 2,2-difluorobenzodioxole moiety in medicinal chemistry research has been explored using derivatives of 4-Chloro-3,5-difluoropyridine. This research highlights the compound's role in creating more stable derivatives for medicinal purposes, with the potential for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).

Agricultural Applications

  • Derivatives of 4-Chloro-3,5-difluoropyridine have been used as key intermediates in the synthesis of herbicides, demonstrating its application in agriculture. This includes multi-step synthesis processes that optimize yield and effectiveness (Zuo Hang-dong, 2010).

Safety And Hazards

4-Chloro-3,5-difluoropyridine is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 4-Chloro-3,5-difluoropyridine and similar compounds involve their potential use in various applications. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name

4-chloro-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLMZGRFXTEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620555
Record name 4-Chloro-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluoropyridine

CAS RN

851178-97-7
Record name 4-Chloro-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TA Vaganova, SZ Kusov, VI Rodionov… - Russian Chemical …, 2007 - Springer
Amination of pentafluoropyridine, 2,3,5,6-tetrafluoropyridine, 4-chlorotetrafluoropyridine, 3,5-dichlorotrifluoropyridine, octafluorotoluene, α,α,α,2,3,5,6-heptafluorotoluene, decafluoro-m-…
Number of citations: 39 link.springer.com
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
SZ Kusov, VI Rodionov, TA Vaganova… - Journal of Fluorine …, 2009 - Elsevier
Aminodefluorination of polyfluoropyridines (pentafluoro-, 3,5-dichlorotrifluoro-, 3- and 4-chlorotetrafluoro-, 2,3,5,6- and 2,3,4,6-tetrafluoro-, 3-chloro-2,4,6-trifluoro-, and 2,4,6-…
Number of citations: 29 www.sciencedirect.com
TA Vaganova, IK Shundrina, SZ Kusov… - Journal of Fluorine …, 2013 - Elsevier
New pyridine-containing polyimides based on fluorinated γ-Х-pyridylenediamines (X=H, Cl, NH 2 , O-linkage) and dianhydride 6FDA were prepared by one-step polycondensation in …
Number of citations: 17 www.sciencedirect.com
WG Lee, SD Lee, JH Cho, Y Jung, J Kim… - Journal of Medicinal …, 2012 - ACS Publications
Screening of a library of chemical compounds showed that the dichloropyridine-based analogue 9 was a novel P2X 7 receptor antagonist. To optimize its activity, we assessed the …
Number of citations: 27 pubs.acs.org
TA Vaganova, YV Gatilov, SE Malykhin… - Journal of Molecular …, 2017 - Elsevier
The possibility of co-crystallization of polyfluoroaromatic meta-diamines with 18-crown-6 in the 2:1 ratio was tested using a large group of substrates with various frameworks (benzene, …
Number of citations: 11 www.sciencedirect.com
TA Vaganova, SZ Kusov, IK Shundrina… - Journal of Molecular …, 2013 - Elsevier
Co-crystallization of polyhalogenated 2,6-, 2,4-diaminopyridines and 18-crown-6 yields associates (host–guest complexes) with the stoichiometry 1:1. According to the X-ray crystal data…
Number of citations: 9 www.sciencedirect.com
TA Vaganova, YV Gatilov, NA Kryuchkova… - …, 2023 - pubs.rsc.org
A series of phenylenediamines containing the NO2 group and 3 to 0 fluorine atoms and 18-crown-6 ether were used to study the dependence of the stoichiometry and supramolecular …
Number of citations: 2 pubs.rsc.org
E Benassi, T Vaganova, E Malykhin, Y Gatilov… - … Acta Part A: Molecular …, 2022 - Elsevier
Supramolecular synthon is identified as a unit and provides important structural and energetic information in the study of organic crystals. However, the direct estimation of the …
Number of citations: 6 www.sciencedirect.com
IM Madany - 1984 - search.proquest.com
Thermolysis of some perhalogenated aryl and hetaryl azides (AE, G and H) in the presence of a 10 molar excess of mesitylene afforded substantial amounts of products arising from …
Number of citations: 0 search.proquest.com

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